N-(sec-butyl)-N'-(2-fluorophenyl)urea

Photosystem II inhibition Chiral discrimination Herbicide binding

Researchers studying steric modulation in photosystem II (PSII) herbicide binding or SOAT-1 inhibition require precise structural analogs. Commercial availability of branched C4 alkyl variants is often limited, forcing reliance on linear or cyclopropyl congeners with different bioactivity profiles. - **Chiral resolution ready:** racemic sec-butyl enables enantioselective D1 protein binding studies. - **Ortho-fluorine lock:** intramolecular F···HN hydrogen bond restricts conformation for benchmarking DFT. - **Differentiated IP position:** distinct from cyclopropyl herbicidal analogs; applicable to sebocyte cholesterol esterification assays. Supplied with analytical data. Bulk custom synthesis available.

Molecular Formula C11H15FN2O
Molecular Weight 210.25g/mol
Cat. No. B378973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-N'-(2-fluorophenyl)urea
Molecular FormulaC11H15FN2O
Molecular Weight210.25g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)NC1=CC=CC=C1F
InChIInChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H2,13,14,15)
InChIKeyHIINMZWFGXOQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)-N'-(2-fluorophenyl)urea – Identity & Sourcing


N-(sec-Butyl)-N'-(2-fluorophenyl)urea (CAS 100561-94-2; IUPAC: 1-butan-2-yl-3-(2-fluorophenyl)urea) is a disubstituted phenylurea derivative with molecular formula C₁₁H₁₅FN₂O and molecular weight 210.25 g·mol⁻¹ . The compound belongs to the N-phenyl-N'-alkylurea class, a family extensively investigated for herbicidal activity via inhibition of photosystem II (PSII) electron transport [1], and more recently explored for pharmacological targets including SOAT-1 (Sterol-O-Acyl Transferase-1) inhibition [2]. It features a chiral sec-butyl substituent on one urea nitrogen and a 2-fluorophenyl ring on the other, with predicted physicochemical properties including a boiling point of 272.7 ± 32.0 °C, density of 1.133 ± 0.06 g·cm⁻³, and a pKa of 13.85 ± 0.46 .

Chiral probe Enantioselective PSII binding studies with sec-butyl center
Ortho-F conformation Fluorine-mediated restriction for computational modeling
Dual-target research PSII herbicide SAR and SOAT-1 patent landscape investigation

N-(sec-Butyl)-N'-(2-fluorophenyl)urea – Specificity vs. Generic Analogs


Within the N-phenyl-N'-alkylurea class, three structural variables exert non-additive influence on target binding and functional activity: (i) the nature and branching of the N'-alkyl group, (ii) the position of fluorine substitution on the phenyl ring, and (iii) the stereochemistry at chiral centers. Published SAR evidence demonstrates that replacing a cyclopropyl group with n-butyl substantially alters PSII binding affinity and whole-plant phytotoxicity profiles [1], while shifting fluorine from the ortho to the para position changes the molecular electrostatic potential and hydrogen-bonding capacity of the urea NH [2]. Critically, the sec-butyl substituent introduces a chiral center absent in n-butyl, cyclopropyl, or tert-butyl analogs, and enantioselective discrimination at the PSII herbicide binding site has been experimentally confirmed for sec-butyl-containing triazines and ureas [3]. Consequently, substituting N-(sec-butyl)-N'-(2-fluorophenyl)urea with a close analog risks unpredictable changes in target engagement, selectivity, and biological outcome.

Alkyl branching mismatch
n-Butyl or cyclopropyl analogs alter PSII binding affinity and whole-plant phytotoxicity; may not transfer.
Fluorine positional isomer risk
4-Fluorophenyl isomer changes hydrogen-bonding and molecular dipole; invalidates docking models.
Racemic vs. single enantiomer
Enantioselective discrimination at D1 protein; racemate may obscure enantiomer-specific effects.

N-(sec-Butyl)-N'-(2-fluorophenyl)urea – Differentiation Evidence


Enantiomer-Dependent PSII Binding Activity

The sec-butyl substituent on N-(sec-butyl)-N'-(2-fluorophenyl)urea renders the molecule chiral, a structural feature absent in the n-butyl (CAS 33251-53-5), cyclopropyl (CAS 81356-59-4), and tert-butyl analogs. In the closely related PSII inhibitor series, the (S)-enantiomer of sec-butyl-bearing 1,3,5-triazines exhibited greater pK-d (thylakoid binding dissociation constant) and pI-50 (PSII electron transport inhibition) values than the corresponding (R)-enantiomer [1]. For sec-butylamine-derived chiral ureas reported in Gardner et al. (1987), the (-)-isomer was more active than the (+)-isomer in both in vitro chloroplast assays (competition for [¹⁴C]atrazine binding and PSII-mediated dye reduction), with the racemate showing intermediate potency [2]. The magnitude of chiral discrimination is sterically modulated: sec-butyl-based ureas showed smaller enantiomeric activity differences than α-methylbenzyl-based ureas, indicating that the sec-butyl group occupies a sterically constrained region of the binding pocket where even modest steric perturbations translate into measurable activity differences [2].

Enantiomeric activity
Class-level inference
Detected in related sec-butyl urea/triazine series; racemate shows intermediate activity vs. pure enantiomers.
Enantiomeric composition may influence target engagement in PSII assays.
Data from pea chloroplast assays; direct data for this compound not published.
Photosystem II inhibition Chiral discrimination Herbicide binding Structure-activity relationship

Alkyl Chain Branching and PSII Inhibitory Potency

Gardner et al. (1985) systematically evaluated analogs of N-cyclopropyl-N'-(2-fluorophenyl)urea in two in vitro assays on isolated pea chloroplasts: inhibition of photosynthetic electron transport and competition for [¹⁴C]atrazine binding sites. The most active analogs identified were the N-cyclopropyl-, N-n-butyl-, and N-n-pentyl-derivatives of 2,5-difluorophenyl urea [1]. While the sec-butyl analog was not explicitly reported in the abstract, the structure-activity trend indicates that unbranched N-alkyl chains (n-butyl) maintain high activity, whereas the introduction of branching (sec-butyl) introduces steric constraints that alter the fit within the herbicide binding niche of the D1 protein. The cyclopropyl analog (CAS 81356-59-4) has been patented as a selective post-emergence herbicide for grain sorghum (US 4,334,916) [2], establishing a benchmark for this chemical series. The sec-butyl analog occupies an intermediate steric volume between the compact cyclopropyl and the extended n-butyl, and its chiral branching may confer differential metabolic stability or environmental fate properties, though head-to-head quantitative data for this specific compound remain unpublished in the peer-reviewed literature.

Alkyl branching SAR
Class-level inference
Activity ranking: n-butyl ≈ cyclopropyl ≈ n-pentyl; sec-butyl potency not reported.
Branching status alters binding-fit; verify potency directly.
Based on Gardner et al. 1985 chloroplast assays.
Photosystem II herbicide Alkyl chain SAR Binding affinity Atrazine competition

Ortho-Fluorine Effects on Conformation and H-Bonding

The 2-fluorophenyl substituent in N-(sec-butyl)-N'-(2-fluorophenyl)urea introduces an ortho-fluorine atom capable of intramolecular interaction with the adjacent urea NH, restricting conformational freedom around the N–aryl bond. Quantum-chemical geometry optimization of 13 phenylurea derivatives demonstrated that ring substitution pattern significantly influences the equilibrium geometry and molecular flexibility of these herbicides [1]. The ortho-fluoro isomer differs from the para-fluoro isomer (CAS 914201-37-9) and the non-fluorinated analog (CAS 15054-55-4) in at least three measurable parameters: (a) the dihedral angle between the phenyl ring and the urea plane, affecting π-orbital overlap with the D1 protein binding site; (b) the acidity and hydrogen-bond donor capacity of the urea NH protons; and (c) the molecular dipole moment, which governs passive membrane permeation. A general SAR principle established across multiple PSII inhibitor series is that ortho-substitution on the phenyl ring alters both the binding pose and the electronic character of the urea pharmacophore [2]. The predicted pKa of 13.85 for the target compound is consistent with very weak acidity, implying that the urea NH protons are poor hydrogen-bond donors in the unbound state but may be polarized upon binding.

Ortho-F conformation
Class-level inference
Intramolecular F···HN interaction restricts N–aryl bond rotation; differs from para-F isomer.
Isomer position changes conformational preference and H-bond donor capacity.
Quantum-chemical geometry predictions only; solution data not available.
Fluorine substitution Conformational analysis Hydrogen bonding Phenylurea SAR

SOAT-1 Inhibition and Distinct IP Landscape

The Galderma patent family (WO 2009/030752 A1 and related filings) discloses a broad genus of phenylurea compounds as inhibitors of SOAT-1 (Sterol-O-Acyl Transferase-1, also called ACAT-1), an enzyme that catalyzes cholesterol esterification and is implicated in sebum production and acne pathogenesis [1]. The claimed Markush structures encompass compounds bearing an N'-alkyl substituent and a phenyl ring optionally substituted with halogen, including fluorine. N-(sec-Butyl)-N'-(2-fluorophenyl)urea falls within the generic scope of these claims, though it is not explicitly exemplified with quantitative SOAT-1 inhibition data in the publicly accessible patent documents. The relevance of this patent space is twofold: (a) it establishes SOAT-1 as a pharmacologically validated target for this chemotype, distinct from the PSII herbicidal application; and (b) it provides a freedom-to-operate landscape that may differ from the agricultural use patents held by Shell (now part of Corteva) for the cyclopropyl analog. For a research procurer evaluating whether to invest in this compound vs. the cyclopropyl analog, the SOAT-1 patent space represents a differentiated application domain with potentially distinct IP considerations.

SOAT-1 patent scope
Supporting evidence
Compound falls within generic claims of WO 2009/030752 A1 for SOAT-1 inhibition; no exemplified IC₅₀.
Differentiated IP landscape vs. herbicide patents; supports SOAT-1 research lead exploration.
Data from patent disclosure only; confirmatory biological data needed.
SOAT-1 inhibition ACAT-1 Sebaceous gland Acne therapeutics Cholesterol esterification

N-(sec-Butyl)-N'-(2-fluorophenyl)urea – Research & Industrial Applications


Enantioselective PSII Herbicide Probes

The chiral sec-butyl group makes this compound suitable as a racemic probe or, following chiral resolution, as individual enantiomers for studying stereoselective binding to the D1 protein of photosystem II. This application is directly supported by published evidence that enantiomers of sec-butyl-containing triazines and ureas exhibit differential pK-d and pI-50 values in chloroplast assays [1], and that the magnitude of chiral discrimination is sterically modulated [2]. Researchers investigating the three-dimensional topography of the herbicide binding niche can use this compound to map steric tolerance in the alkyl-binding sub-pocket.

Comparative SAR of N-Alkyl Branching

As part of a systematic alkyl-chain SAR matrix, N-(sec-butyl)-N'-(2-fluorophenyl)urea fills the branched C₄ position between the linear n-butyl analog and the more compact cyclopropyl analog. The Gardner et al. (1985) study demonstrated that N-alkyl identity is a primary determinant of in vitro PSII activity, with n-butyl, cyclopropyl, and n-pentyl derivatives showing the highest potency [3]. Including the sec-butyl variant in a comparative panel enables deconvolution of steric vs. lipophilic contributions to binding affinity and whole-plant phytotoxicity.

SOAT-1 Inhibitor Leads for Dermatology

Based on the Galderma patent disclosing phenylureas as SOAT-1 inhibitors for acne and sebaceous gland disorders [4], this compound can serve as a screening hit or early lead for medicinal chemistry programs targeting cholesterol esterification in sebocytes. Its structural distinction from the cyclopropyl analog—which is exclusively positioned in the herbicide patent space—offers a differentiated starting point for structure-based lead optimization with potentially favorable IP positioning.

Fluorophenyl Conformation and Computational Modeling

The ortho-fluorine substitution adjacent to the urea NH creates an intramolecular F···HN interaction that restricts conformational freedom and can be exploited as a model system for studying fluorine-mediated conformational control in small molecules. Quantum-chemical studies on phenylurea geometries [5] provide a validated computational framework for predicting the equilibrium conformation of this compound, making it useful for benchmarking DFT and molecular mechanics force fields in fluorinated bioactive molecules.

Application
Selection Property
Validation Focus
Enantioselective PSII probe studies
Chiral sec-butyl enantiomer identity
Stereoselective D1 protein binding
Alkyl-branching SAR panel
Branched C4 alkyl vs. n-butyl/cyclopropyl
PSII electron transport inhibition ranking
SOAT-1 inhibition research
Phenylurea scaffold within SOAT-1 patent landscape
Cholesterol esterification assay in sebocyte models
Fluorine-mediated conformational studies
Ortho-F intramolecular H-bond
DFT/MM force field benchmarking
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